molecular formula C12H25N3O4Si B060560 3-Azido-2,3-dideoxy-1-O-(tert-butyldimethylsilyl)-b-D-arabino-hexopyranose CAS No. 189454-43-1

3-Azido-2,3-dideoxy-1-O-(tert-butyldimethylsilyl)-b-D-arabino-hexopyranose

Cat. No.: B060560
CAS No.: 189454-43-1
M. Wt: 303.43 g/mol
InChI Key: CHVQAMOISPQQTA-ZNSHCXBVSA-N
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Scientific Research Applications

3-Azido-2,3-dideoxy-1-O-(tert-butyldimethylsilyl)-b-D-arabino-hexopyranose has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of carbohydrate chemistry.

    Biology: The compound is used in the study of glycosylation processes and the development of glycomimetics.

    Medicine: It serves as a precursor for the synthesis of potential antiviral and anticancer agents.

    Industry: The compound is utilized in the development of novel materials and chemical processes.

Preparation Methods

The synthesis of 3-Azido-2,3-dideoxy-1-O-(tert-butyldimethylsilyl)-b-D-arabino-hexopyranose involves multiple steps, starting from the appropriate hexopyranose precursor. The key steps include:

Chemical Reactions Analysis

3-Azido-2,3-dideoxy-1-O-(tert-butyldimethylsilyl)-b-D-arabino-hexopyranose undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Azido-2,3-dideoxy-1-O-(tert-butyldimethylsilyl)-b-D-arabino-hexopyranose involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can undergo reduction, substitution, and cycloaddition reactions, making it a versatile intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

3-Azido-2,3-dideoxy-1-O-(tert-butyldimethylsilyl)-b-D-arabino-hexopyranose can be compared with other azido-substituted hexopyranose derivatives, such as:

    3-Azido-2,3-dideoxy-1-O-(trimethylsilyl)-b-D-arabino-hexopyranose: Similar in structure but with a different silyl protecting group.

    3-Azido-2,3-dideoxy-1-O-(triisopropylsilyl)-b-D-arabino-hexopyranose: Another derivative with a bulkier silyl protecting group.

    3-Azido-2,3-dideoxy-1-O-(tert-butyldiphenylsilyl)-b-D-arabino-hexopyranose: Features a different silyl protecting group with phenyl substituents.

These compounds share similar reactivity due to the presence of the azido group but differ in their physical properties and reactivity based on the nature of the silyl protecting group.

Properties

IUPAC Name

(2R,3S,4R,6S)-4-azido-6-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O4Si/c1-12(2,3)20(4,5)19-10-6-8(14-15-13)11(17)9(7-16)18-10/h8-11,16-17H,6-7H2,1-5H3/t8-,9-,10+,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVQAMOISPQQTA-ZNSHCXBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(C(C(O1)CO)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1C[C@H]([C@@H]([C@H](O1)CO)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443225
Record name 3-Azido-1-O-[tert-butyl(dimethyl)silyl]-2,3-dideoxy-beta-D-arabino-hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189454-43-1
Record name 3-Azido-1-O-[tert-butyl(dimethyl)silyl]-2,3-dideoxy-beta-D-arabino-hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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